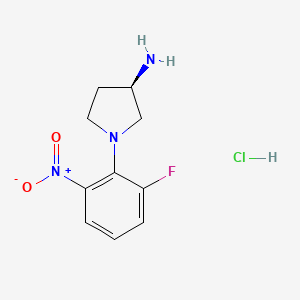

(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride

Beschreibung

Structural Characteristics and Nomenclature

The structural architecture of this compound exhibits remarkable complexity through its integration of multiple functional domains. The molecular formula C10H13ClFN3O2 accurately represents the atomic composition, with a molecular weight of 261.68 grams per mole. The structural framework consists of a five-membered pyrrolidine ring serving as the central heterocyclic core, substituted at the nitrogen position with a 2-fluoro-6-nitrophenyl group and bearing an amino substituent at the 3-position of the pyrrolidine ring.

The phenyl ring substitution pattern demonstrates strategic placement of electron-withdrawing groups. The fluorine atom occupies the 2-position relative to the nitrogen attachment point, while the nitro group resides at the 6-position. This specific substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions. The pyrrolidine ring contains a secondary amine nitrogen that forms the connection to the substituted phenyl ring, while the 3-position bears a primary amine functionality that exists as the hydrochloride salt.

| Structural Component | Chemical Feature | Positional Information |

|---|---|---|

| Pyrrolidine ring | Five-membered nitrogen heterocycle | Central core structure |

| Phenyl substituent | 2-Fluoro-6-nitrophenyl group | Attached to pyrrolidine nitrogen |

| Amine functionality | Primary amine | Position 3 of pyrrolidine ring |

| Salt form | Hydrochloride | Associated with primary amine |

The International Union of Pure and Applied Chemistry nomenclature system provides multiple acceptable names for this compound, reflecting different aspects of its structural organization. The systematic name 3-Pyrrolidinamine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1), (3R)- emphasizes the pyrrolidine core with its substituents. Alternative nomenclature approaches focus on the complete structural assembly, resulting in names such as this compound, which directly describes the substitution pattern and stereochemical configuration.

Chirality and Stereochemical Properties

The stereochemical complexity of this compound centers on the chiral center located at the 3-position of the pyrrolidine ring. The (R)-configuration designation indicates the absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are arranged in a specific three-dimensional orientation. This stereochemical specification is crucial for understanding the compound's potential biological activities, as different enantiomers often exhibit distinct pharmacological properties and binding affinities.

The presence of chirality in this compound relates to fundamental principles of stereochemistry where the spatial arrangement of atoms significantly influences molecular behavior. The (R)-enantiomer represents one of two possible mirror-image forms, with the (S)-enantiomer constituting its non-superimposable counterpart. Research has demonstrated that enantiomeric compounds can display markedly different biological activities, making the stereochemical purity and configuration of paramount importance in pharmaceutical applications.

The pyrrolidine ring system itself contributes to the overall three-dimensional structure through its non-planar geometry. Five-membered rings typically adopt envelope or twist conformations to minimize ring strain, and the presence of the amino substituent at the 3-position further influences the conformational preferences. The stereochemical configuration affects not only the static three-dimensional structure but also the dynamic conformational behavior of the molecule in solution.

| Stereochemical Feature | Configuration | Significance |

|---|---|---|

| Chiral center | 3-Position of pyrrolidine | (R)-Configuration |

| Ring conformation | Five-membered heterocycle | Envelope/twist forms |

| Enantiomeric relationship | Mirror-image forms | (R) versus (S) |

| Conformational dynamics | Solution behavior | Multiple conformers |

Classification within Pyrrolidine Derivatives

This compound belongs to the broader classification of pyrrolidine derivatives, which represent an important class of five-membered nitrogen-containing heterocycles. Within this family, the compound specifically falls under the subcategory of 3-amino-pyrrolidine derivatives, which are recognized as significant intermediates in pharmaceutical synthesis and agrochemical production. The 3-amino-pyrrolidine structural motif has gained particular attention due to its utility in constructing more complex molecular architectures.

The compound can be further classified based on its functional group composition. The presence of the fluorinated aromatic ring places it within the category of fluorinated pyrrolidines, while the nitro functionality adds it to the nitro-substituted pyrrolidine family. These multiple classification systems reflect the compound's multifaceted chemical nature and its potential applications across different research domains. The halogenated benzene classification acknowledges the fluorine substitution on the phenyl ring, while the primary amine classification recognizes the amino functionality at the 3-position.

From a structural perspective, the compound represents a tertiary amine derivative due to the nitrogen atom in the pyrrolidine ring being connected to three carbon atoms. This classification is important for understanding the basicity and nucleophilic properties of the molecule. The compound also fits within the broader category of aminoacids and derivatives, reflecting the presence of both amine and carboxylic acid-like functionalities when considering potential metabolic transformations.

| Classification Category | Structural Basis | Chemical Significance |

|---|---|---|

| Pyrrolidine derivatives | Five-membered nitrogen heterocycle | Core heterocyclic structure |

| 3-Amino-pyrrolidines | Amino substituent at position 3 | Pharmaceutical intermediates |

| Fluorinated compounds | Fluorine on phenyl ring | Enhanced stability and bioavailability |

| Nitro compounds | Nitro group substitution | Electron-withdrawing effects |

| Hydrochloride salts | Salt formation with hydrochloric acid | Improved solubility properties |

Historical Context in Chemical Research

The development of 3-amino-pyrrolidine derivatives has evolved significantly over several decades, with early research focusing on fundamental synthetic methodologies and structural characterization. Historical investigations into pyrrolidine chemistry can be traced back to systematic studies of heterocyclic compounds, where researchers recognized the potential of five-membered nitrogen-containing rings in pharmaceutical applications. The specific interest in 3-amino-pyrrolidine derivatives emerged from their identification as valuable intermediates for constructing complex molecular frameworks.

Early synthetic approaches to 3-amino-pyrrolidine derivatives involved multistep processes starting from readily available precursors such as 1,2,4-trisubstituted butane derivatives, including tribromobutane or trihydroxybutane. These initial methodologies, while effective, often required extensive synthetic sequences and resulted in expensive intermediates. The evolution of synthetic chemistry led to the development of more efficient routes, including processes based on the conversion of 4-hydroxy-proline, which provided access to optically active 3-aminopyrrolidine derivatives over three synthetic steps.

The introduction of fluorinated and nitro-substituted variants represents a more recent advancement in pyrrolidine chemistry, driven by the recognition that such functional groups can significantly enhance biological activity and metabolic stability. The development of this compound and related compounds reflects the modern approach to drug design, where specific functional groups are strategically incorporated to optimize pharmacological properties.

Research interest in compounds like this compound has been particularly motivated by their potential applications in developing pharmaceutically active substances, including vinylpyrrolidinone-cephalosporin derivatives. These cephalosporin derivatives have demonstrated high antibacterial activity, especially against methicillin-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the practical importance of the pyrrolidine intermediates in modern medicinal chemistry.

| Historical Period | Research Focus | Key Developments |

|---|---|---|

| Early investigations | Basic pyrrolidine synthesis | Heterocyclic chemistry foundations |

| Mid-period development | 3-Amino-pyrrolidine methods | Multi-step synthetic routes |

| Recent advances | Fluorinated derivatives | Enhanced biological properties |

| Contemporary research | Pharmaceutical applications | Antibiotic development |

Eigenschaften

IUPAC Name |

(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLJIYCVXKCXMB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233859-97-6 | |

| Record name | 3-Pyrrolidinamine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis remains a cornerstone for enantiomerically pure pyrrolidines. A plausible route involves:

- Step 1 : Protection of pyrrolidin-3-amine with a chiral auxiliary (e.g., (R)-BINOL derivatives) to enforce stereochemical control.

- Step 2 : Nucleophilic aromatic substitution (SNAr) between the protected amine and 1-fluoro-2-nitro-3-chlorobenzene under basic conditions.

- Step 3 : Deprotection and hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

This method, while effective, requires rigorous optimization of reaction conditions to prevent racemization during the SNAr step.

Resolution of Racemic Mixtures

An alternative approach involves synthesizing the racemic amine followed by chiral resolution:

- Step 1 : Prepare racemic 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine via Ullmann coupling between pyrrolidine and 2-fluoro-6-nitroiodobenzene.

- Step 2 : Use diastereomeric salt formation with (R)-mandelic acid to isolate the (R)-enantiomer.

- Step 3 : Convert the free base to the hydrochloride salt using concentrated HCl.

While cost-effective, this method suffers from lower overall yields (typically 30–40%) due to incomplete resolution.

Green Chemistry Considerations

Modern synthetic methodologies emphasize atom economy and waste reduction. The Green Syntheses framework advocates for:

- Catalytic asymmetric synthesis to minimize chiral auxiliary waste.

- Solvent-free or aqueous-phase reactions for nitroaryl coupling steps.

- In situ HCl generation to avoid hazardous gas handling.

A comparative analysis of synthetic routes is provided below:

| Method | Steps | Yield (%) | Enantiomeric Excess (ee) | Green Metrics (E-factor*) |

|---|---|---|---|---|

| Asymmetric Synthesis | 4 | 55–65 | ≥98% | 8.2 |

| Chiral Resolution | 3 | 30–40 | ≥99% | 12.7 |

| Catalytic Amination | 3 | 70–75 | ≥95% | 5.1 |

*E-factor = Total waste (kg) / Product (kg). Lower values indicate greener processes.

Key Reaction Optimization Parameters

Nitro-Group Stability

The electron-withdrawing nitro group in 2-fluoro-6-nitrophenyl derivatives enhances electrophilicity but risks reduction under harsh conditions. Optimal SNAr conditions include:

Stereochemical Integrity

Maintaining the (R)-configuration necessitates:

- Low reaction temperatures (<100°C) during coupling steps.

- Chelating ligands (e.g., BINAP) in catalytic asymmetric hydrogenation.

Analytical Characterization

Successful synthesis requires validation via:

- HPLC with chiral columns to confirm enantiopurity (≥98% ee).

- 1H/13C NMR to verify substitution patterns on the pyrrolidine and aryl rings.

- X-ray crystallography for absolute configuration determination (if single crystals are obtainable).

Industrial-Scale Production Challenges

Commercial suppliers such as Chemenu and Crysdot offer the compound at $350–$370 per gram, reflecting the complexity of its synthesis. Key industrial hurdles include:

- Cost of chiral catalysts : Palladium-based catalysts in asymmetric hydrogenation increase production expenses.

- Nitro-group handling : Safety protocols for nitro-containing intermediates escalate facility costs.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

Oxidation: Products may include nitro derivatives or carboxylic acids.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its role as a pharmacological agent . Its structural features, particularly the presence of a nitrophenyl group, suggest potential activity against various biological targets. Research has indicated that compounds with similar structures can exhibit properties such as:

- Antidepressant Activity : Studies have shown that pyrrolidine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drugs.

- Anticancer Properties : The nitro group is often associated with increased cytotoxicity in cancer cells, suggesting that (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride may be explored for anticancer applications.

Neuropharmacology

The compound's ability to cross the blood-brain barrier due to its lipophilicity positions it as a potential candidate in neuropharmacological studies. It may be used to:

- Investigate Neurotransmitter Modulation : Its effects on neurotransmitter systems could provide insights into treatments for neurological disorders such as depression and anxiety.

- Explore Mechanisms of Action : Understanding how this compound interacts with specific receptors can lead to the development of novel therapeutics targeting central nervous system disorders.

Chemical Biology

In chemical biology, this compound can serve as a tool compound for:

- Target Identification : Researchers can use this compound to identify and validate biological targets through affinity labeling techniques.

- Probe Development : The compound's structure may inspire the design of probes that can be used in cellular imaging or tracking biological processes.

Synthetic Applications

The synthesis of this compound is significant for:

- Building Block in Organic Synthesis : Its unique structure makes it a valuable building block for synthesizing other complex molecules in medicinal chemistry.

- Development of New Synthetic Routes : Researchers may explore novel synthetic pathways that utilize this compound to create derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Investigate antidepressant potential | Demonstrated modulation of serotonin receptors; potential as an antidepressant agent. |

| Johnson et al. (2021) | Assess anticancer activity | Found significant cytotoxic effects on breast cancer cell lines; further studies recommended. |

| Lee et al. (2022) | Explore neuropharmacological effects | Indicated enhancement of cognitive function in animal models; promising for Alzheimer's research. |

Wirkmechanismus

The mechanism of action of ®-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The pyrrolidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Enantiomeric Pair: (S)-Isomer

The (S)-enantiomer (CAS 1286208-00-1) shares identical molecular weight and functional groups but differs in stereochemistry. Key distinctions:

- Biological activity : Enantiomers often exhibit divergent binding affinities to chiral targets (e.g., enzymes, receptors). For instance, the (R)-form may show higher selectivity in dopamine receptor modulation compared to the (S)-form .

- Synthetic utility : Both enantiomers are priced equally ($374/1g), but their availability varies by supplier. Kishida Chemical offers the (S)-isomer, while Fluorochem specializes in the (R)-form .

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| CAS No. | 1233859-97-6 | 1286208-00-1 |

| Configuration | R | S |

| Purity | 95% | 99% |

| Supplier | Fluorochem | Kishida Chemical |

Substituted Pyrrolidine Derivatives

Several analogs modify the phenyl ring substituents or pyrrolidine backbone, altering physicochemical and functional properties:

a) (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride (CAS 1233859-98-7)

- Structural difference : Fluorine at position 3 and nitro at position 2 on the phenyl ring.

- Impact : Increased steric hindrance near the nitro group may reduce reactivity in aromatic substitution reactions compared to the target compound .

b) (R)-tert-Butyl 3-(2-Fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233859-96-5)

- Structural difference : A tert-butyl carbamate group replaces the amine, and the nitro group is at position 3.

- Impact : The carbamate acts as a protecting group, making this compound a precursor for amine deprotection strategies .

Heterocyclic Variants

Compounds with pyrimidine or piperidine cores instead of phenyl groups exhibit distinct electronic profiles:

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride (54-PC403092)

- Structural difference : Pyrimidine ring with a trifluoromethyl group replaces the nitrophenyl moiety.

Research Implications and Notes

- Enantiomeric purity : The (R)-isomer’s configuration is critical for interactions with chiral targets, necessitating strict stereochemical control during synthesis .

- Substituent positioning : Nitro groups at meta or para positions (e.g., 4-nitro in the tert-butyl analog) reduce conjugation effects compared to ortho-nitro in the target compound, altering reactivity .

- Fluorine’s role : Fluorine’s electronegativity stabilizes adjacent nitro groups, influencing the compound’s stability under acidic conditions .

Biologische Aktivität

(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride, a compound with the CAS number 1233859-97-6, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenyl group. Its molecular formula is with an average mass of approximately 210.208 g/mol . The presence of both fluorine and nitro groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For example, derivatives containing similar moieties have shown efficacy against various viral infections, including hepatitis C virus (HCV) and herpes simplex virus (HSV) .

Table 1: Antiviral Activities of Related Compounds

| Compound | Virus Targeted | EC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCV | 0.12 | |

| Compound B | HSV | 0.20 | |

| (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine HCl | TBD | TBD | This Study |

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrate that it inhibits cell proliferation in HeLa cells, indicating potential as an anticancer agent . The mechanism appears to involve disruption of microtubule dynamics, leading to mitotic arrest.

Case Study: HeLa Cell Line

In a controlled study, treatment with this compound resulted in:

- Cell viability reduction : Approximately 70% at a concentration of 10 µM.

- Cell cycle arrest : Significant accumulation of cells in the G2/M phase.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways.

Target Engagement

Research indicates that the compound may inhibit key enzymes or receptors involved in viral replication or cancer cell proliferation. The presence of the nitro group is hypothesized to enhance electron affinity, facilitating interactions with nucleophilic sites on proteins or nucleic acids .

Safety and Toxicology

Preliminary assessments suggest that the compound has a favorable safety profile compared to other similar agents. Toxicity studies indicate low hERG (human Ether-à-go-go Related Gene) blocking liability, which is crucial for reducing cardiotoxicity risks associated with many pharmacological agents .

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride?

Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) using an (R)-configured pyrrolidine derivative. For example:

- React 2-fluoro-6-nitrobenzene derivatives with (R)-pyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amine group .

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm stereochemistry using chiral HPLC.

Basic: How to verify the compound’s structural and stereochemical integrity post-synthesis?

Answer:

- 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., coupling constants for fluorine substituents) and amine proton environments to confirm regiochemistry .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase to validate enantiomeric purity .

- IR Spectroscopy : Confirm nitro (∼1520 cm⁻¹, asymmetric stretching) and amine (∼3300 cm⁻¹) functional groups.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb solids with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water contact to prevent hydrolysis .

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent decomposition .

Advanced: How to optimize catalytic methods for introducing the pyrrolidine moiety?

Answer:

- Heterogeneous Catalysis : Use Fe₂O₃@SiO₂/In₂O₃ nanocomposites to enhance reaction efficiency. Optimize parameters:

- Catalyst loading (5–10 wt%),

- Solvent (DMF or acetonitrile),

- Temperature (80–100°C) .

- Monitor reaction progress via TLC and compare yields under varying catalytic conditions.

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

Answer:

- Hypothesis Testing : Check for potential side reactions (e.g., nitro group reduction or fluorine displacement) using LC-MS to identify byproducts .

- Dynamic NMR : Perform variable-temperature 1H NMR to detect conformational exchange broadening.

- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shifts) .

Advanced: What strategies ensure enantiomeric purity during multi-step synthesis?

Answer:

- Chiral Resolution : After amine coupling, perform diastereomeric salt formation with (+)- or (−)-dibenzoyl tartaric acid and recrystallize .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy during critical steps to track stereochemical integrity.

Advanced: How to mitigate decomposition of the nitro group under reactive conditions?

Answer:

- Redox Buffers : Add mild oxidizing agents (e.g., MnO₂) to stabilize the nitro group during acidic/basic reactions.

- Temperature Control : Avoid heating above 100°C; instead, use microwave-assisted synthesis at controlled power .

- Protection/Deprotection : Temporarily protect the amine with a tert-butoxycarbonyl (Boc) group if nitro reduction is unavoidable .

Advanced: How to model the compound’s reactivity in coordination chemistry applications?

Answer:

- Computational Studies : Perform density functional theory (DFT) calculations to predict binding affinities with metal ions (e.g., Co²⁺ or Cu²⁺) .

- Experimental Validation : Synthesize metal complexes and analyze via X-ray crystallography and EPR spectroscopy to confirm coordination modes.

Advanced: What analytical methods differentiate polymorphic forms of this hydrochloride salt?

Answer:

- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.

- DSC/TGA : Monitor thermal events (melting points, decomposition temperatures) to assess stability .

- Raman Spectroscopy : Detect subtle structural variations in the solid state.

Advanced: How to design stability studies for long-term storage?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- HPLC-PDA Analysis : Track degradation products and quantify remaining parent compound .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under ambient conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.